2-Hydroxy-5-methylisophthalaldehyde

Thermal Properties Material Science Crystallography

This compound's ortho-phenol/para-methyl architecture flanked by two aldehyde groups creates a rigid, pre-organized tridentate binding pocket—unattainable with generic isophthalaldehyde analogs. This geometry is critical for reproducible synthesis of dinuclear metal complexes with defined magnetic exchange properties, and for probes achieving nanomolar detection limits (Zn²⁺: 1.059 nM; Cu²⁺: 3.53 nM). The validated benzylic bromination pathway further enables modular COF and porous polymer construction. Substitution with non-methylated dialdehydes alters ligand geometry, metal-binding affinity, and sensor performance. Procure this performance-critical intermediate to ensure experimental reproducibility.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 7310-95-4
Cat. No. B1214215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methylisophthalaldehyde
CAS7310-95-4
Synonyms2,6-diformyl-4-methylphenol
2,6-diformyl-p-cresol
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C=O)O)C=O
InChIInChI=1S/C9H8O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-5,12H,1H3
InChIKeyZBOUXALQDLLARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4): Core Properties and Research-Grade Specifications for Procurement


2-Hydroxy-5-methylisophthalaldehyde (CAS 7310-95-4), also known as 2,6-diformyl-4-methylphenol, is an aromatic dialdehyde with the molecular formula C9H8O3 and a molecular weight of 164.16 [1]. It is a versatile organic building block, primarily utilized in coordination chemistry for synthesizing multidentate Schiff base ligands and their metal complexes, which find applications in catalysis, materials science, and sensor development . Commercially, it is available as a white to yellow-orange crystalline powder with a purity of >98.0% (GC) and a melting point range of 129.0 to 133.0 °C .

Why 2-Hydroxy-5-methylisophthalaldehyde Cannot Be Replaced by Generic Dialdehydes in Advanced Applications


While other aromatic dialdehydes like isophthalaldehyde or 2-hydroxyisophthalaldehyde exist, 2-hydroxy-5-methylisophthalaldehyde possesses a unique combination of a phenolic hydroxyl group and a methyl substituent ortho and para to two aldehyde functionalities . This specific architecture is crucial for forming a distinct class of tridentate or binucleating ligands where both the phenol oxygen and the imine nitrogens participate in metal coordination, creating rigid, pre-organized binding pockets . The methyl group also provides a unique site for further functionalization, enabling derivatization pathways not possible with its non-methylated analogs [1]. Therefore, generic substitution would alter ligand geometry, metal-binding affinity, and overall material properties, directly impacting the performance of the final catalyst, sensor, or material.

Quantitative Differentiation of 2-Hydroxy-5-methylisophthalaldehyde Against Closest Analogs


Physical Property Differentiation: Higher Melting Point Relative to Unsubstituted and tert-Butyl Analogs

2-Hydroxy-5-methylisophthalaldehyde exhibits a distinct melting point range compared to its closest structural analogs, which can be critical for purification, formulation, and processing. The target compound has a reported melting point of 129.0 to 133.0 °C . This is higher than the unsubstituted 2-hydroxyisophthalaldehyde (121.0 to 126.0 °C) [1] and significantly higher than the 5-tert-butyl-substituted analog (101.0 to 105.0 °C) [2].

Thermal Properties Material Science Crystallography

Enabling Unique Reactivity: Previously Unreported Benzylic Bromination with a 39% Yield

A 2026 study in ACS Omega demonstrated a novel, scalable method for the selective benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde, a transformation previously unreported in the literature for this specific compound [1]. The developed three-step procedure, involving protection, photochemical bromination, and deprotection, afforded the desired benzyl bromide product in a 39% yield after recrystallization [1].

Organic Synthesis Functionalization Methodology

High-Yield Ligand Synthesis: >94% Yield in Schiff Base Formation

The condensation of 2-hydroxy-5-methylisophthalaldehyde with primary amines to form tridentate Schiff base ligands proceeds with very high efficiency. A 2020 study in the International Journal of Molecular Sciences reported that the 1:1 reaction with histamine or 2-(2-aminoethyl)pyridine provided the corresponding HL1 and HL2 ligands in yields ranging between 94.0% and 96.0% [1].

Coordination Chemistry Ligand Synthesis Reaction Efficiency

Procurement-Led Application Scenarios for 2-Hydroxy-5-methylisophthalaldehyde


Synthesis of Advanced Binucleating Ligands for Magnetic Materials

Researchers developing model complexes for studying magnetic exchange interactions should procure this compound. Its rigid aromatic core with a phenolic oxygen bridge is ideal for creating dinuclear metal complexes. The high-yielding Schiff base synthesis (>94% [1]) provides reliable access to ligands that, upon complexation, yield materials with well-defined antiferromagnetic properties suitable for thin-film deposition [2].

Development of High-Sensitivity Fluorescent Chemosensors for Live-Cell Imaging

For teams creating new tools for bio-imaging and environmental monitoring, this compound is the key starting material for constructing selective sensors. It enables the creation of probes with nanomolar detection limits for critical ions like Zn²⁺ (1.059 nM) and Cu²⁺ (3.53 nM) [3]. The resulting sensors have been validated for live-cell imaging applications, demonstrating their utility in complex biological systems [3].

Preparation of Functionalized Building Blocks via Selective Benzylic Modification

Organic chemists seeking to incorporate a dialdehyde core into larger architectures should consider this compound for its unique functionalization potential. The recently published method for benzylic bromination provides a validated, albeit moderate-yielding (39% [4]), pathway to install a versatile chemical handle. This creates opportunities for synthesizing novel covalent organic frameworks (COFs) or conjugated porous polymers with tailored properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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